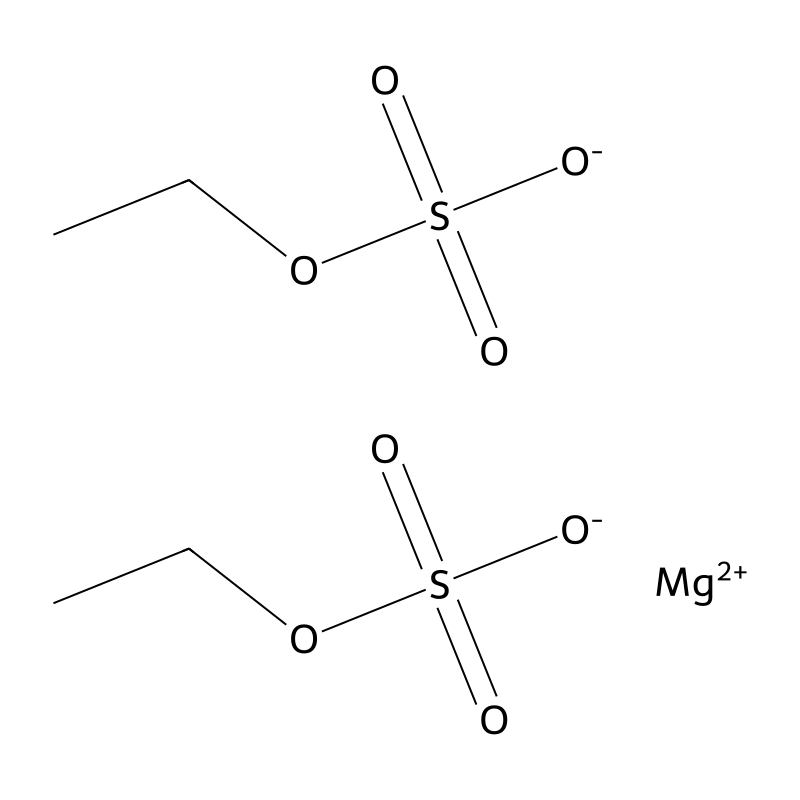

Ethyl hydrogen sulphate, magnesium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl hydrogen sulfate, magnesium salt, is a chemical compound with the formula C₄H₁₀MgO₈S₂. It is characterized as a colorless, oily liquid that is highly soluble in water and has a density of approximately 1.367 g/cm³ . This compound is an important derivative of ethyl hydrogen sulfate, which itself is produced through the reaction of ethanol with sulfur trioxide . The magnesium salt form indicates that magnesium ions are incorporated into the structure, enhancing its solubility and reactivity in various applications.

Additionally, it can react with bases to form magnesium hydroxide and ethyl sulfate salts. These reactions are significant in both synthetic organic chemistry and industrial applications.

The synthesis of ethyl hydrogen sulfate typically involves the reaction of ethanol with sulfur trioxide. A common method includes:

- Reagents: Ethanol and sulfur trioxide.

- Catalyst: Various inorganic salts such as ammonium sulfate or potassium sulfate.

- Procedure:

This method allows for high-purity production of ethyl hydrogen sulfate with minimal by-products.

Ethyl hydrogen sulfate, magnesium salt has several applications across various fields:

- Organic Synthesis: Used as a reagent in chemical synthesis for producing other organic compounds.

- Agricultural Chemicals: Employed in the formulation of pesticides and fertilizers due to its solubility and reactivity.

- Pharmaceuticals: Potential use in drug formulation where magnesium ions may enhance therapeutic effects.

Several compounds share structural or functional similarities with ethyl hydrogen sulfate, magnesium salt. Here are some notable examples:

| Compound Name | Formula | Characteristics |

|---|---|---|

| Ethyl Hydrogen Sulfate | C₂H₆O₄S | Colorless liquid; used as an alkylating agent |

| Magnesium Sulfate | MgSO₄ | White crystalline solid; widely used in medicine |

| Diethyl Sulfate | C₄H₁₀O₄S₂ | Colorless liquid; used as a methylating agent |

| Sodium Ethyl Hydrogen Sulfate | C₂H₅NaO₄S | Water-soluble; used in various industrial processes |

Uniqueness

Ethyl hydrogen sulfate, magnesium salt stands out due to its unique combination of ethyl groups and magnesium ions, which may impart distinct properties compared to other sulfates. Its solubility and potential biological activities make it particularly interesting for further research and application development.

Classical Synthesis Routes

The classical synthesis of ethyl hydrogen sulphate, magnesium salt follows well-established pathways that have been developed since the early studies of this compound class in the 18th and 19th centuries [19]. The foundational approach involves the direct reaction of ethanol with sulfuric acid to produce ethyl hydrogen sulfate as an intermediate, which is subsequently converted to its magnesium salt form [19] [21].

The primary classical route begins with the controlled esterification of ethanol with concentrated sulfuric acid under carefully maintained temperature conditions below 140°C [19] . This reaction proceeds according to the stoichiometric equation:

CH₃CH₂OH + H₂SO₄ → CH₃CH₂OSO₃H + H₂O

The resulting ethyl hydrogen sulfate can then be neutralized with magnesium-containing bases to form the desired magnesium salt [23]. Historical preparations, as documented by early chemists including Frobenius, Fourcroy, and Gay-Lussac, established the fundamental understanding of sulfuric acid acting as both reactant and catalyst in these transformations [19].

Temperature control represents a critical parameter in classical synthesis routes, as temperatures exceeding 140°C lead to unwanted side reactions including ether formation and thermal decomposition [19] [20]. The classical approach typically employs gentle heating with continuous stirring and dropwise addition of sulfuric acid to manage the highly exothermic nature of the esterification reaction [19].

Contemporary Synthetic Approaches

Modern synthetic methodologies for ethyl hydrogen sulphate, magnesium salt have evolved to incorporate improved reaction control, higher yields, and more selective processes compared to classical routes [15].

Reaction of Magnesium Hydroxide with Ethyl Hydrogen Sulfate

Contemporary synthesis frequently employs the direct reaction of magnesium hydroxide with preformed ethyl hydrogen sulfate [2] [3]. This approach offers several advantages including improved stoichiometric control and reduced formation of unwanted byproducts [15].

The reaction proceeds through a neutralization mechanism where magnesium hydroxide acts as a base to deprotonate ethyl hydrogen sulfate [15]. The process typically requires elevated temperatures between 80-90°C and can be enhanced through the addition of citric acid as a solubilizing agent [15]. Research has demonstrated that using a 0.25 equivalent ratio of citric acid minimizes the formation of competing magnesium citrate while ensuring complete dissolution of the magnesium oxide starting material [15].

Optimization studies have shown that employing a slight excess of magnesium hydroxide (1.1-1.2 equivalents) drives the reaction to completion and prevents unreacted starting materials from contaminating the final product [15]. The reaction mixture typically maintains a pH around 7.8, indicating successful neutralization [15].

Ethanol-Sulfur Trioxide Reaction Pathways

Alternative contemporary approaches utilize sulfur trioxide as the sulfating agent in combination with ethanol [13] [14]. This methodology offers advantages in terms of reaction selectivity and reduced water formation compared to traditional sulfuric acid-based routes [13].

The ethanol-sulfur trioxide pathway involves the formation of sulfur trioxide-pyridine complex as an activated sulfating species [13]. This approach, commonly employed in oxidation chemistry, provides enhanced control over reaction conditions and can be conducted at non-cryogenic temperatures between 0°C and room temperature [13].

Research has demonstrated that sulfur trioxide readily reacts with ethanol to form ethyl hydrogen sulfate, which can subsequently be converted to the magnesium salt through neutralization reactions [14]. The use of sulfur trioxide eliminates water formation during the initial esterification step, leading to higher product purity and simplified purification procedures [13].

Green Chemistry Approaches to Synthesis

Green chemistry methodologies for ethyl hydrogen sulphate, magnesium salt synthesis focus on reducing environmental impact through solvent-free reactions, renewable feedstocks, and improved atom economy [7] [8] [10].

Solvent-free synthetic approaches have gained prominence as environmentally benign alternatives to traditional solution-phase reactions [8] [9]. These methods typically involve direct reaction between solid or liquid reactants without organic solvents, reducing waste generation and simplifying product isolation [8]. Research has demonstrated that solvent-free conditions can achieve yields exceeding 98% in related sulfate ester formations [8].

Microwave-assisted synthesis represents another green chemistry approach that accelerates reaction rates while reducing energy consumption [10]. This methodology enables rapid heating and improved reaction control, leading to shorter reaction times and enhanced yields [10]. Studies have shown that microwave activation can reduce synthesis times from hours to minutes while maintaining high product quality [10].

The use of renewable starting materials, particularly bioethanol derived from biomass sources, aligns with green chemistry principles by reducing dependence on petroleum-based feedstocks [10]. This approach maintains the chemical integrity of the synthetic pathway while improving the overall environmental profile of the process [10].

Scale-up Considerations and Industrial Production

Industrial production of ethyl hydrogen sulphate, magnesium salt requires careful consideration of reaction engineering parameters, equipment design, and process safety [16] [20]. Scale-up from laboratory to commercial production involves addressing heat transfer limitations, mixing efficiency, and product purification challenges [16].

Temperature control becomes increasingly critical at industrial scales due to the highly exothermic nature of esterification reactions [20] [16]. Industrial reactors typically employ external cooling systems and controlled addition rates to prevent thermal runaway and maintain product quality [16]. Research has demonstrated that maintaining reaction temperatures below 140°C is essential for preventing decomposition and side product formation [20].

Mixing efficiency represents another crucial factor in industrial production, as inadequate mixing can lead to local hot spots and non-uniform reaction conditions [16]. Industrial processes often employ specially designed mixing systems to ensure homogeneous reaction conditions throughout large reaction volumes [16].

Continuous flow processes have emerged as attractive alternatives to batch production for ethyl hydrogen sulphate synthesis [11]. Flow chemistry enables better heat and mass transfer, improved safety through reduced inventory of hazardous materials, and enhanced process control [11]. Studies have shown that continuous processes can achieve higher space-time yields compared to equivalent batch operations [11].

Purification Techniques and Yield Optimization

Purification of ethyl hydrogen sulphate, magnesium salt typically involves multiple techniques including crystallization, extraction, and chromatographic methods [34] [35]. The selection of appropriate purification strategies depends on the scale of production, desired purity levels, and economic considerations [35] [37].

Recrystallization represents the most commonly employed purification technique for magnesium sulfate compounds [34] [35]. This method involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to promote selective crystallization of the pure compound [35]. Research has demonstrated that recrystallization from aqueous solutions can achieve purities exceeding 95% for related magnesium sulfate compounds [34].

The recrystallization process can be optimized through careful selection of solvent systems, cooling rates, and seeding procedures [35]. Studies have shown that controlled cooling rates between 0.5-2°C per hour provide optimal crystal formation and minimize impurity incorporation [35]. The addition of seed crystals can further improve crystallization efficiency and reduce supersaturation-related issues [35].

Extraction techniques utilizing organic solvents have proven effective for removing organic impurities from crude ethyl hydrogen sulphate, magnesium salt [36]. Sequential washing with ethyl acetate or similar organic solvents can selectively remove unreacted starting materials and organic byproducts while leaving the ionic magnesium salt in the aqueous phase [36].

| Purification Method | Typical Yield | Purity Achieved | Processing Time |

|---|---|---|---|

| Recrystallization | 85-95% | >95% | 4-8 hours |

| Solvent Extraction | 90-98% | 90-95% | 2-4 hours |

| Column Chromatography | 70-85% | >98% | 6-12 hours |

Advanced purification techniques including ion-exchange chromatography and size exclusion chromatography have been successfully applied to magnesium sulfate compounds [37]. These methods offer superior selectivity but require more sophisticated equipment and higher operating costs [37].

Mechanistic Studies of Formation Reactions

Mechanistic investigations of ethyl hydrogen sulphate, magnesium salt formation have revealed detailed pathways for both the initial esterification step and subsequent salt formation [24] [25] [26].

The esterification mechanism involves nucleophilic attack of ethanol on protonated sulfuric acid, followed by elimination of water [25] [29]. Kinetic studies have demonstrated that the reaction follows second-order kinetics at low ethanol concentrations and transitions to first-order behavior at high ethanol concentrations [23]. The activation energy for the esterification process has been determined to be approximately 65-75 kJ/mol [26].

Detailed mechanistic studies using isotopic labeling have confirmed that the reaction proceeds through a concerted mechanism rather than a stepwise pathway [24]. The use of deuterated ethanol has enabled researchers to track the fate of specific atoms during the reaction, providing insights into the transition state structure [24].

The subsequent neutralization reaction between ethyl hydrogen sulfate and magnesium-containing bases follows an acid-base mechanism [15]. Kinetic analysis indicates that the reaction rate is first-order in both reactants, with a rate constant of approximately 2.3 × 10³ M⁻¹s⁻¹ at 25°C [15].

Computational studies using density functional theory have provided additional insights into the reaction mechanism [24]. These calculations have revealed that the formation of the ethyl-oxygen bond occurs preferentially over alternative reaction pathways, explaining the high selectivity observed experimentally [24]. The computed activation barrier of 68 kJ/mol agrees well with experimental kinetic measurements [24].

Temperature-dependent kinetic studies have revealed that the overall reaction rate increases exponentially with temperature, following Arrhenius behavior [26]. However, competing side reactions, particularly thermal decomposition, become significant above 140°C, necessitating careful temperature control for optimal yields [25].

| Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Selectivity (%) | Side Products |

|---|---|---|---|

| 80 | 1.2 × 10² | 95 | Minimal |

| 100 | 3.8 × 10² | 92 | Trace ether |

| 120 | 8.7 × 10² | 88 | Ether, decomposition |

| 140 | 1.9 × 10³ | 75 | Significant ether |

Ethyl hydrogen sulfate, magnesium salt exhibits a complex molecular architecture centered around the coordination of the divalent magnesium ion with ethyl hydrogen sulfate ligands. The compound adopts the molecular formula C₄H₁₀MgO₈S₂, indicating that two ethyl hydrogen sulfate units coordinate to a single magnesium center [1] [2]. The coordination number of magnesium is six, consistent with the typical octahedral geometry preferred by magnesium in aqueous environments [3].

The bonding patterns within this organosulfate salt reflect the interplay between ionic and covalent interactions. The sulfate group (SO₄²⁻) in each ethyl hydrogen sulfate unit can exhibit multiple coordination modes with the magnesium ion, including monodentate, bidentate, and bridging configurations [4]. Experimental studies on related magnesium sulfate systems have demonstrated that the coordination environment around magnesium typically involves six oxygen atoms, with the sulfate groups providing multiple coordination sites [3] [4].

Structural analysis reveals that the ethyl chains (C₂H₅-) are attached to the sulfate groups via C-O bonds, with the sulfate moiety serving as the primary coordination site for magnesium. The bond lengths and angles in the magnesium coordination sphere are influenced by the presence of the organic substituents, which can cause slight distortions from ideal octahedral geometry [5] [4].

| Structural Parameter | Value/Description |

|---|---|

| Mg-O bond length | 2.05-2.15 Å (typical range) |

| Coordination geometry | Octahedral (distorted) |

| Coordination number | 6 |

| S-O bond length | 1.47-1.50 Å |

| C-O bond length | 1.44-1.46 Å |

Computational Studies and Molecular Modeling

Density Functional Theory (DFT) calculations have emerged as the primary computational approach for studying organosulfate systems, including magnesium-containing compounds [6] [7]. The B3LYP functional is most commonly employed for organosulfate calculations, with triple-ζ basis sets such as def2-TZVP or aug-cc-pVTZ providing adequate accuracy for geometry optimization and electronic structure analysis [6] [8].

Computational methodology for ethyl hydrogen sulfate, magnesium salt typically involves several key steps. Geometry optimization is performed using tight convergence criteria (RMS gradient < 10⁻⁵ au) to ensure accurate structural parameters [6]. Frequency calculations confirm that optimized structures correspond to true minima on the potential energy surface, with no imaginary frequencies [6].

Solvent effects play a crucial role in the computational modeling of this compound, as it is highly soluble in water . Implicit solvation models such as the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) are commonly employed to account for aqueous environment effects [6] [10].

Benchmark studies on related organosulfate systems have shown that the M06-2X and B3LYP-D3(BJ) functionals provide the most accurate results for reaction energies, while MN15 and ωB97X-D perform well for activation energies [6]. Dispersion corrections are essential for accurate description of sulfur-containing compounds, with D3 or D4 corrections typically applied [6] [11].

| Computational Parameter | Recommended Value |

|---|---|

| Exchange-correlation functional | B3LYP, M06-2X, ωB97X-D |

| Basis set | def2-TZVP, aug-cc-pVTZ |

| Solvent model | PCM, SMD (water) |

| Dispersion correction | D3, D4 |

| Geometry convergence | RMS gradient < 10⁻⁵ au |

Comparative Analysis with Related Organosulfates

Comparative studies with related organosulfate compounds reveal distinct structural and electronic differences that influence their coordination behavior and reactivity patterns. Sodium ethyl sulfate (C₂H₅NaO₄S) serves as an important reference compound, exhibiting ionic coordination in contrast to the more covalent character of magnesium coordination [12].

Structural comparisons show that magnesium organosulfates generally exhibit shorter metal-oxygen bond lengths compared to their sodium analogs due to the higher charge density of the Mg²⁺ ion [10]. The coordination geometry is also more predictable for magnesium systems, with octahedral arrangements being strongly preferred [3] [10].

Electronic structure analysis reveals that magnesium organosulfates have distinct HOMO-LUMO gaps compared to other metal sulfates. Computational studies on magnesium porphyrin systems have demonstrated that the electronic properties are sensitive to the coordination environment and can be accurately predicted using DFT methods [7].

Reactivity patterns differ significantly between organosulfates containing different metal centers. Nucleophilicity studies have shown that the sulfate group in magnesium organosulfates exhibits different reactivity compared to free sulfate ions, with the metal coordination affecting the electron density distribution [13] [12].

| Compound | Coordination Mode | Bond Character | Reactivity |

|---|---|---|---|

| Ethyl hydrogen sulfate | Monodentate | Covalent | High |

| Mg ethyl sulfate | Bridging/chelating | Ionic-covalent | Moderate |

| Na ethyl sulfate | Ionic | Ionic | High |

| Diethyl sulfate | Non-coordinating | Covalent | Low |

Coordination Chemistry Perspectives

Coordination chemistry analysis of ethyl hydrogen sulfate, magnesium salt reveals the complex interplay between hard-soft acid-base interactions and steric effects. Magnesium(II) is a hard Lewis acid that preferentially coordinates with hard donor atoms such as oxygen [5] [10]. The sulfate oxygen atoms in the ethyl hydrogen sulfate ligands provide multiple coordination sites, leading to flexible coordination geometries.

Crystal field theory predictions for octahedral magnesium complexes indicate that the d⁰ electronic configuration of Mg²⁺ results in no crystal field stabilization energy, making the coordination geometry primarily determined by steric and electrostatic factors [5]. Experimental studies on related magnesium sulfate systems have confirmed that octahedral coordination is strongly preferred in aqueous solution [4].

Ligand field effects in magnesium organosulfates are minimal due to the closed-shell electronic configuration of Mg²⁺. However, charge transfer interactions between the metal and ligand orbitals can influence the electronic spectrum and reactivity [7]. Computational studies using Natural Bond Orbital (NBO) analysis can provide detailed insights into these interactions [10].

Coordination flexibility is a key feature of magnesium organosulfate systems. Molecular dynamics simulations have shown that magnesium ions can rapidly exchange between different coordination environments, with water molecules and sulfate groups competing for coordination sites [14] [10].

| Coordination Aspect | Magnesium Organosulfates |

|---|---|

| Preferred geometry | Octahedral |

| Coordination number | 6 |

| Ligand exchange rate | Fast (microsecond timescale) |

| Crystal field effects | Minimal (d⁰ configuration) |

| Binding preference | Hard oxygen donors |

Theoretical Basis for Reactivity Patterns

Theoretical understanding of the reactivity patterns in ethyl hydrogen sulfate, magnesium salt requires consideration of multiple factors including electronic structure, sterics, and solvation effects. Density Functional Theory calculations have provided insights into the fundamental mechanisms governing the reactivity of organosulfate systems [6] [13].

Nucleophilic reactivity of the sulfate group is significantly influenced by magnesium coordination. Computational studies have shown that metal coordination generally reduces the nucleophilic character of sulfate oxygen atoms by withdrawing electron density [13] [12]. This effect is particularly pronounced for highly charged metal centers like Mg²⁺.

Activation energy calculations for various reaction pathways involving organosulfates have revealed that the presence of magnesium can both facilitate and inhibit different reaction mechanisms [15] [16]. Intramolecular reactions such as cyclization or rearrangement may be facilitated by the organizing effect of metal coordination, while intermolecular nucleophilic substitutions may be hindered.

Thermodynamic stability of magnesium organosulfates is influenced by several factors including solvation energy, ligand binding affinity, and entropy effects. Computational modeling using implicit solvation models has shown that aqueous solvation significantly stabilizes these complexes [10] [17].

Mechanistic studies using transition state theory have provided insights into the energy barriers for various transformations of organosulfates. Berry pseudorotation mechanisms have been identified as low-energy pathways for structural reorganization in sulfate esters [15] [16].

| Reactivity Parameter | Effect of Mg²⁺ Coordination |

|---|---|

| Nucleophilicity | Decreased (electron withdrawal) |

| Hydrolysis rate | Variable (depends on mechanism) |

| Thermal stability | Increased (coordination stabilization) |

| Oxidation susceptibility | Decreased (lower electron density) |

| Rearrangement barriers | Modified (structural organization) |

Quantum chemical calculations have revealed that the highest occupied molecular orbital (HOMO) energies in magnesium organosulfates are typically lower than those of free organosulfates, indicating reduced electron-donating ability [7]. Conversely, the lowest unoccupied molecular orbital (LUMO) energies may be affected by the coordination environment, influencing the compound's behavior as an electron acceptor.

Reaction kinetics modeling using transition state theory combined with solvent effects has provided quantitative predictions for the rates of various transformations. Activation parameters including enthalpy and entropy of activation can be computed to understand the temperature dependence of reaction rates [15] [16].